Cas no 192203-94-4 (3-(ethanesulfonyl)pyridine)
3-(ethanesulfonyl)pyridine Chemical and Physical Properties
Names and Identifiers
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- 3-(ethanesulfonyl)pyridine
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- Inchi: 1S/C7H9NO2S/c1-2-11(9,10)7-4-3-5-8-6-7/h3-6H,2H2,1H3
- InChI Key: WKRFAZABSKCRJU-UHFFFAOYSA-N
- SMILES: C1=NC=CC=C1S(CC)(=O)=O
Computed Properties
- Exact Mass: 171.03539970g/mol
- Monoisotopic Mass: 171.03539970g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 2
- Complexity: 205
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.5
- Topological Polar Surface Area: 55.4Ų
3-(ethanesulfonyl)pyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM412259-1g |
3-(ethanesulfonyl)pyridine |
192203-94-4 | 95%+ | 1g |
$1124 | 2022-06-12 | |
| Enamine | EN300-360116-0.05g |
3-(ethanesulfonyl)pyridine |
192203-94-4 | 95% | 0.05g |
$229.0 | 2023-03-07 | |
| Enamine | EN300-360116-0.1g |
3-(ethanesulfonyl)pyridine |
192203-94-4 | 95% | 0.1g |
$342.0 | 2023-03-07 | |
| Enamine | EN300-360116-0.25g |
3-(ethanesulfonyl)pyridine |
192203-94-4 | 95% | 0.25g |
$487.0 | 2023-03-07 | |
| Enamine | EN300-360116-0.5g |
3-(ethanesulfonyl)pyridine |
192203-94-4 | 95% | 0.5g |
$768.0 | 2023-03-07 | |
| Enamine | EN300-360116-1.0g |
3-(ethanesulfonyl)pyridine |
192203-94-4 | 95% | 1g |
$0.0 | 2023-06-07 | |
| Enamine | EN300-360116-2.5g |
3-(ethanesulfonyl)pyridine |
192203-94-4 | 95% | 2.5g |
$1931.0 | 2023-03-07 | |
| Enamine | EN300-360116-5.0g |
3-(ethanesulfonyl)pyridine |
192203-94-4 | 95% | 5.0g |
$2858.0 | 2023-03-07 | |
| Enamine | EN300-360116-10.0g |
3-(ethanesulfonyl)pyridine |
192203-94-4 | 95% | 10.0g |
$4236.0 | 2023-03-07 | |
| 1PlusChem | 1P01BT0R-50mg |
3-(ethanesulfonyl)pyridine |
192203-94-4 | 95% | 50mg |
$290.00 | 2025-03-19 |
3-(ethanesulfonyl)pyridine Related Literature
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Kanjun Sun,Fengting Hua,Shuzhen Cui,Yanrong Zhu,Hui Peng,Guofu Ma RSC Adv., 2021,11, 37631-37642
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Yuan-Jun Tong,Lu-Dan Yu,Lu-Lu Wu,Shu-Ping Cao,Ru-Ping Liang,Li Zhang,Xing-Hua Xia,Jian-Ding Qiu Chem. Commun., 2018,54, 7487-7490
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Michael Kappl,Paul M. Young,Daniela Traini,Sanyog Jain RSC Adv., 2016,6, 25789-25798
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Masrudin Md Yusoff,Muggundha Raoov,Noorfatimah Yahaya,Noorashikin Md Salleh RSC Adv., 2017,7, 35832-35844
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Mei-Yu Xu,Ya-Ting Wang,Qing-Ling Ni,Zi-Hao Zhang,Guang-Ming Liang,Liu-Cheng Gui Dalton Trans., 2016,45, 4993-4997
Additional information on 3-(ethanesulfonyl)pyridine
Introduction to 3-(ethanesulfonyl)pyridine (CAS No. 192203-94-4)
3-(ethanesulfonyl)pyridine, identified by the Chemical Abstracts Service Number (CAS No.) 192203-94-4, is a significant compound in the field of organic chemistry and pharmaceutical research. This heterocyclic sulfonamide derivative has garnered attention due to its versatile applications in medicinal chemistry and material science. The compound’s structure, featuring a pyridine ring substituted with an ethanesulfonyl group, makes it a valuable intermediate in the synthesis of various bioactive molecules.
The ethanesulfonyl moiety in 3-(ethanesulfonyl)pyridine contributes to its unique chemical properties, including solubility in polar solvents and reactivity with nucleophiles. These characteristics have enabled its use in multiple synthetic pathways, particularly in the development of pharmaceuticals targeting neurological and inflammatory disorders. Recent advancements in drug discovery have highlighted the compound’s potential as a scaffold for novel therapeutic agents.
One of the most compelling aspects of 3-(ethanesulfonyl)pyridine is its role in the synthesis of kinase inhibitors. Kinases are enzymes critical to numerous cellular processes, and their dysregulation is often linked to diseases such as cancer and autoimmune disorders. By incorporating the pyridine scaffold into drug molecules, researchers can enhance binding affinity and selectivity. The sulfonamide group further improves metabolic stability, making it an attractive component in drug design.
Recent studies have demonstrated the efficacy of 3-(ethanesulfonyl)pyridine derivatives in modulating neurotransmitter receptors. For instance, modifications to the ethanesulfonyl group have led to compounds with potent effects on serotonin and dopamine receptors, which are implicated in depression and neurodegenerative diseases. These findings underscore the compound’s significance in developing next-generation neuromodulators.
In material science, 3-(ethanesulfonyl)pyridine has been explored for its potential applications in organic electronics. Its ability to form stable coordination complexes with transition metals has opened avenues for creating novel catalysts and luminescent materials. Researchers are particularly interested in its use as a ligand in transition-metal-catalyzed reactions, where it enhances reaction efficiency and selectivity.
The synthesis of 3-(ethanesulfonyl)pyridine typically involves the reaction of pyridine derivatives with sulfonyl chloride or sulfinic acid derivatives under controlled conditions. Advances in green chemistry have led to more sustainable synthetic routes, minimizing waste and reducing energy consumption. These environmentally conscious approaches align with the broader goal of making pharmaceutical production more sustainable.
From a regulatory perspective, 3-(ethanesulfonyl)pyridine is classified as a research chemical rather than a controlled substance. This classification allows researchers greater flexibility in conducting experiments without stringent regulatory hurdles. However, adherence to laboratory safety protocols remains essential due to its reactivity and potential health effects.
The future prospects of 3-(ethanesulfonyl)pyridine are promising, with ongoing research exploring its applications in drug delivery systems and nanotechnology. Its unique structural features make it an ideal candidate for developing targeted therapies that improve patient outcomes. As computational chemistry techniques advance, virtual screening methods are being employed to identify new derivatives with enhanced pharmacological properties.
In conclusion, 3-(ethanesulfonyl)pyridine (CAS No. 192203-94-4) is a multifaceted compound with significant implications across multiple scientific disciplines. Its role in pharmaceutical development, material science, and sustainable chemistry highlights its importance as a building block for innovation. As research continues to uncover new applications, this compound is poised to remain at the forefront of scientific discovery.
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